HOOCCH2O-PEG5-CH2COOtBu

PROTAC Linker Aqueous Solubility PEG Spacer Length

HOOCCH2O-PEG5-CH2COOtBu provides an orthogonal protection strategy (free COOH + acid-labile t-Bu ester) for stepwise dual conjugation—a capability that simple diacid or mono-functional PEGs cannot offer. The monodisperse PEG5 spacer delivers unique intermediate geometry essential for PROTAC ternary complex SAR; even single-unit PEG length changes alter degradation efficacy. Eliminates cross-reactivity risks, polydisperse variability, and premature deprotection. The definitive choice for reproducible, site-specific bioconjugates and high-resolution linker SAR data.

Molecular Formula C18H34O10
Molecular Weight 410.5 g/mol
Cat. No. B15385492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHOOCCH2O-PEG5-CH2COOtBu
Molecular FormulaC18H34O10
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C18H34O10/c1-18(2,3)28-17(21)15-27-13-11-25-9-7-23-5-4-22-6-8-24-10-12-26-14-16(19)20/h4-15H2,1-3H3,(H,19,20)
InChIKeyFYPVROAUTUSSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HOOCCH2O-PEG5-CH2COOtBu: Acid–tert-Butyl Ester Heterobifunctional PEG5 Linker for Orthogonal Bioconjugation


HOOCCH2O-PEG5-CH2COOtBu (CAS 2467965-38-2, MW 410.5) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker . It contains a terminal carboxylic acid group and a tert-butyl (t-Bu) protected carboxylic acid group separated by a PEG5 spacer . The t-Bu ester is acid-labile, enabling selective, orthogonal deprotection under acidic conditions while the free carboxylic acid remains available for immediate amide bond formation via standard carbodiimide activation . This architecture allows for the sequential, controlled introduction of two distinct molecular entities, a capability not offered by monofunctional PEG derivatives or simple diacid PEG linkers.

Why Generic Substitution of HOOCCH2O-PEG5-CH2COOtBu Fails in Multi-Step Conjugation Workflows


Substituting HOOCCH2O-PEG5-CH2COOtBu with a generic acid-PEG linker or a simple diacid-PEG analog introduces significant risk of cross-reactivity, premature deprotection, or suboptimal spatial geometry. PEG length directly impacts aqueous solubility, linker flexibility, and target engagement efficiency in applications like PROTAC development [1]. Furthermore, the acid-labile tert-butyl ester protection strategy is chemically orthogonal; substituting a methyl or benzyl ester alters deprotection conditions and may not be compatible with other acid-sensitive functional groups in the target molecule [2]. This compound offers a specific PEG5 spacer length and a defined orthogonal protection scheme, making it non-interchangeable with both shorter/longer PEG analogs and differently protected ester variants.

Quantitative Evidence for HOOCCH2O-PEG5-CH2COOtBu: PEG Length, Deprotection Orthogonality, and Procurement Rationale


PEG5 vs. PEG4 and PEG6: Intermediate Hydrophilicity and Flexibility for PROTAC Linker Optimization

The PEG5 spacer in HOOCCH2O-PEG5-CH2COOtBu provides an intermediate chain length (5 ethylene glycol units) that balances aqueous solubility and molecular flexibility. In the context of PROTAC linker design, PEG4, PEG6, and PEG8 are considered 'gold standard' lengths, with variations in linker length profoundly impacting degradation efficacy (DC50 values can shift by orders of magnitude) [1]. A PEG5 spacer provides a distinct, tunable option between the commonly used PEG4 and PEG6 linkers, offering a specific spatial geometry that may be optimal for certain protein-protein interaction (PPI) interfaces. For instance, in one SAR study, altering the PEG linker length from 2 to >7 atoms was the key determinant in achieving robust target degradation [2]. The PEG5 length, with approximately 15 atoms in the backbone, falls within this critical activity window. This intermediate length offers a differentiated alternative to HOOCCH2O-PEG4-CH2COOtBu (MW 366.4, CAS 2244684-38-4) and HOOCCH2O-PEG6-CH2COOtBu (MW 454.5, CAS 871085-90-4) for SAR studies where the optimal linker geometry is unknown [3].

PROTAC Linker Aqueous Solubility PEG Spacer Length Structure-Activity Relationship

Orthogonal t-Butyl vs. Methyl Ester Deprotection: Chemoselectivity for Complex Molecule Synthesis

The tert-butyl ester group in HOOCCH2O-PEG5-CH2COOtBu can be selectively removed under acidic conditions (e.g., TFA, HCl/dioxane) while leaving other common ester protecting groups like methyl or benzyl esters intact [1]. In contrast, a methyl ester analog would require strongly basic conditions (e.g., LiOH) for saponification, which is incompatible with base-sensitive functional groups. The t-butyl ester also demonstrates stability towards hydrogenolysis (e.g., Pd/C, H2), a condition that would cleave a benzyl ester [2]. This orthogonal reactivity allows for the sequential deprotection and functionalization of the PEG linker in the presence of other protected carboxylic acids, a crucial capability for constructing complex multifunctional conjugates. This is a distinct advantage over simple methyl ester PEG linkers like HOOC-PEG5-COOMe, which lack this chemoselectivity.

Protecting Group Strategy Orthogonal Deprotection Chemoselectivity Peptide Synthesis

Procurement Efficiency: Single-Step Conjugation vs. Multi-Step Linker Assembly

HOOCCH2O-PEG5-CH2COOtBu is a pre-assembled heterobifunctional linker that provides both a free carboxylic acid and a protected acid in a single, monodisperse entity. A viable alternative approach would be to build a similar functionality using a monofunctional PEG linker (e.g., HO-PEG5-COOtBu) which would require an additional synthetic step to install a second carboxylic acid handle. Using a pre-assembled heterobifunctional linker reduces the number of synthetic steps, thereby saving time and minimizing cumulative yield loss. While the unit cost of HOOCCH2O-PEG5-CH2COOtBu (e.g., $4000/g from one vendor ) is higher than a simple monofunctional analog, the procurement of a ready-to-conjugate linker can be more cost-effective when accounting for the labor, reagents, and purification overhead associated with multi-step in-house derivatization. This represents a direct procurement-driven advantage: the value is in the time saved and the higher probability of a successful conjugation on the first attempt due to the defined, high-purity (97%) starting material .

Bioconjugation Efficiency Synthesis Workflow Cost of Goods Procurement Rationale

Optimal Application Scenarios for HOOCCH2O-PEG5-CH2COOtBu Based on Linker-Specific Evidence


PROTAC Linker Optimization and SAR Library Construction

HOOCCH2O-PEG5-CH2COOtBu is a strategic building block for constructing PROTAC libraries. As demonstrated in Section 3, the PEG5 length represents a distinct, intermediate spacer geometry between the commonly used PEG4 and PEG6 linkers [1]. Researchers can use this compound to synthesize a PROTAC candidate with a specific PEG5 linker to probe the optimal distance and orientation required for inducing a ternary complex between an E3 ligase and a target protein. The differential activity observed from varying PEG lengths by even one unit makes this compound a valuable, non-redundant component in any comprehensive PROTAC SAR study [2].

Multi-Step Synthesis of Heterotrifunctional and Complex Bioconjugates

The orthogonal protection strategy of HOOCCH2O-PEG5-CH2COOtBu is ideally suited for the sequential assembly of complex molecules. The free carboxylic acid can be conjugated to an amine-containing moiety (e.g., a drug, a fluorophore, or a targeting ligand) via EDC/NHS chemistry . Following this initial conjugation, the t-butyl ester can be selectively deprotected under acidic conditions, revealing a second carboxylic acid for a subsequent, distinct conjugation reaction . This stepwise, controlled functionalization is essential for creating heterotrifunctional molecules or site-specifically modified bioconjugates, a workflow that is impossible with simple diacid or non-orthogonal ester PEG linkers.

Synthesis of Defined PEGylated Drug Candidates and Probes

The monodisperse nature and PEG5 spacer of HOOCCH2O-PEG5-CH2COOtBu ensure the synthesis of well-defined, single-species PEGylated conjugates, which is critical for reproducible biological activity and regulatory compliance in drug development . The intermediate PEG5 length enhances aqueous solubility and reduces non-specific binding compared to hydrophobic alkyl linkers, while the free carboxylic acid provides a universal handle for conjugating to amine-containing drugs, peptides, or proteins. This compound is a superior choice over polydisperse PEG reagents, which yield a mixture of conjugates with variable properties, or monofunctional PEGs that require additional, yield-reducing steps to achieve the same bifunctionality.

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